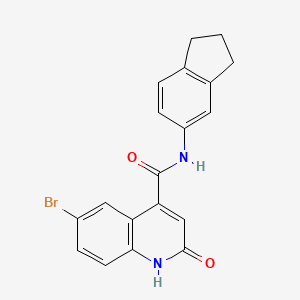
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a bromine atom and an indenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by the introduction of the indenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of quinoline-based compounds.
Scientific Research Applications
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3-dihydro-1H-inden-5-yl)methanol
- 3-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-[(4-hydroxyoxan-4-yl)methyl]urea
Uniqueness
Compared to similar compounds, 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its specific substitution pattern and the presence of both a bromine atom and an indenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15BrN2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-13-5-7-17-15(9-13)16(10-18(23)22-17)19(24)21-14-6-4-11-2-1-3-12(11)8-14/h4-10H,1-3H2,(H,21,24)(H,22,23) |
InChI Key |
FIQXSAAICWIMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















